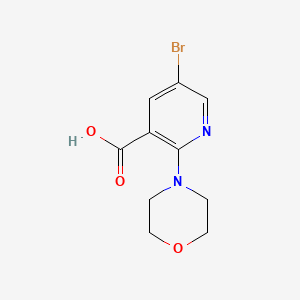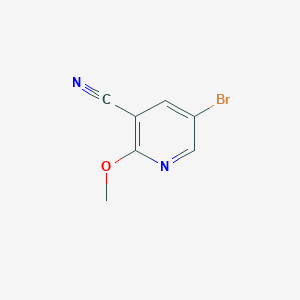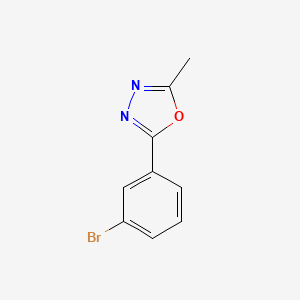
2-(4-Bromophenyl)-3'-iodoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3'-iodoacetophenone is a compound that is not directly mentioned in the provided papers, but its structure suggests it is a halogenated acetophenone derivative. This type of compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of polycyclic aromatic hydrocarbons and heterocyclic compounds, which are often found in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the formation of multisubstituted triphenylenes and phenanthrenes from o-iodobiphenyls and o-bromobenzyl alcohols . Similarly, 2-arylindoles have been synthesized from anilines and bromo-hydroxyacetophenones using palladium-catalyzed cyclization . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-3'-iodoacetophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)-3'-iodoacetophenone would include a bromine atom on the phenyl ring and an iodo group on the acetophenone moiety. The presence of these halogens suggests that the compound could participate in various cross-coupling reactions, as halogens are good leaving groups in palladium-catalyzed processes .
Chemical Reactions Analysis
Compounds similar to 2-(4-Bromophenyl)-3'-iodoacetophenone have been used as synthons in the synthesis of nitrogen-containing heterocycles . The halogen atoms on these molecules can undergo Sonogashira cross-coupling with terminal acetylenes, followed by heteroannulation to yield complex heterocyclic structures. Additionally, bromoacetophenone derivatives have been shown to react with carbon disulfide and primary amines to form thiazole derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4-Bromophenyl)-3'-iodoacetophenone are not provided, related bromoacetophenone derivatives have been characterized by NMR, IR spectroscopy, and measurements of physical constants such as density, refractive index, boiling point, and melting point . These techniques and measurements would likely be applicable to the analysis of 2-(4-Bromophenyl)-3'-iodoacetophenone as well.
Scientific Research Applications
However, the methodology and principles applied in the synthesis and analysis of similar brominated and halogenated compounds can offer insights into potential research applications of "2-(4-Bromophenyl)-3'-iodoacetophenone". Research on halogenated compounds often focuses on their synthesis, properties, and potential applications in various fields including organic electronics, pharmaceuticals, and materials science.
Synthesis and Properties
Halogenated compounds, such as the mentioned "2-(4-Bromophenyl)-3'-iodoacetophenone", are of interest in synthetic chemistry due to their potential reactivity and utility as intermediates in organic synthesis. For example, studies on similar compounds have explored practical synthesis methods for brominated biphenyls, which are key intermediates in the manufacture of pharmaceuticals and agrochemicals (Qiu et al., 2009).
Environmental Impact and Analysis
The environmental presence and impact of brominated compounds, especially as it relates to flame retardants and industrial pollutants, have been extensively studied. Research includes the analysis of these compounds in various matrices (water, soil, air) and their potential toxicological effects on ecosystems and human health (Brits et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as 4-bromophenylacetic acid have been known to interact with various proteins and enzymes .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
For instance, 4-Bromophenylacetic acid has been shown to be involved in the conjugation of aspartic acid, forming 4-bromophenylacetyl-L-aspartic acid .
Pharmacokinetics
Similar compounds such as 4-bromophenylacetic acid are known to be readily absorbed and distributed in the body . The metabolism and excretion of these compounds can be influenced by various factors, including the compound’s chemical structure and the individual’s metabolic enzymes.
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromophenyl)-3’-iodoacetophenone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCNVZVJEFHPOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642296 |
Source


|
| Record name | 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3'-iodoacetophenone | |
CAS RN |
898783-96-5 |
Source


|
| Record name | Ethanone, 2-(4-bromophenyl)-1-(3-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














